molecular formula C12H14ClN3O2S B13942208 Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- CAS No. 33022-03-6

Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)-

Cat. No.: B13942208
CAS No.: 33022-03-6
M. Wt: 299.78 g/mol
InChI Key: YYNJYTGDJJPAFO-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- is a nitrosourea derivative characterized by a 2-chloroethyl alkylating group at the N-1 position and a thiochroman-4-yl substituent at the N-3 position. Nitrosoureas are bifunctional agents that exert antineoplastic effects through alkylation (via chloroethyl carbonium ions) and carbamoylation (via isocyanate intermediates) . The thiochroman moiety, a sulfur-containing heterocycle, distinguishes this compound from classical nitrosoureas like lomustine (CCNU) or carmustine (BCNU), which feature cyclohexyl or chloroethyl groups at N-2.

Properties

CAS No.

33022-03-6

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3,4-dihydro-2H-thiochromen-4-yl)-1-nitrosourea

InChI

InChI=1S/C12H14ClN3O2S/c13-6-7-16(15-18)12(17)14-10-5-8-19-11-4-2-1-3-9(10)11/h1-4,10H,5-8H2,(H,14,17)

InChI Key

YYNJYTGDJJPAFO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2C1NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- typically involves the following steps:

    Formation of the Thiochroman Ring: The thiochroman ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzyl chloride and thiourea.

    Introduction of the Chloroethyl Group: The chloroethyl group is introduced via an alkylation reaction using 2-chloroethylamine.

    Nitrosation: The nitroso group is added through a nitrosation reaction using a nitrosating agent like sodium nitrite in an acidic medium.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can alkylate DNA, proteins, and other biomolecules, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Compound N-3 Substituent Key Reactivity Features
Target Compound Thiochroman-4-yl Potential sulfur-mediated stabilization of intermediates
CCNU (Lomustine) Cyclohexyl High lipophilicity; rapid carbamoylation
HECNU 2-Hydroxyethyl Water-soluble; reduced chronic toxicity
Chlorozotocin 2,6-Dioxo-1-piperidyl Low carbamoylation; selective DNA cross-linking

Carbamoylation Activity

Carbamoylation by nitrosoureas targets amino groups in proteins and glutathione, inhibiting repair enzymes like glutathione reductase .

  • The thiochroman group’s steric hindrance may reduce carbamoylation efficiency compared to CCNU, which readily modifies lysine ε-amino groups .
  • In contrast, non-carbamoylating analogs like chlorozotocin exhibit lower protein binding but retain DNA cross-linking efficacy, suggesting a trade-off between alkylation and carbamoylation .

DNA Cross-Linking and Repair Inhibition

  • Cross-Link Formation : The target compound’s chloroethyl group likely forms ISCLs via the same mechanism as BCNU, generating cytotoxic DNA lesions . However, its carbamoylation capacity (influenced by the thiochroman group) may determine repair inhibition. High carbamoylators like CCNU inhibit nucleotide excision repair, synergizing with alkylation damage .
  • Comparison with HECNU : HECNU, despite moderate carbamoylation, shows superior ISCL formation in vivo compared to BCNU, correlating with enhanced antileukemic activity . The thiochroman analog’s ISCL efficiency remains unstudied but may depend on decomposition kinetics.

Toxicity and Pharmacokinetics

  • Lipophilicity and CNS Penetration : The thiochroman group’s lipophilicity may enhance blood-brain barrier penetration, akin to CCNU and BCNU . However, this could increase neurotoxicity risk, contrasting with HECNU’s hydrophilic profile .
  • Metabolic Stability : Cyclohexyl-derived nitrosoureas degrade rapidly in plasma (t1/2 ~5 min), releasing cytotoxic intermediates . The thiochroman group’s stability may prolong half-life, requiring dose optimization to mitigate systemic toxicity.

Biological Activity

Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- (CAS # 33022-03-6), is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClN₃O₂S
  • Molecular Weight : 299.77 g/mol
  • Density : 1.445 g/cm³
  • SMILES Notation : C1=CC=CC2=C1SCCC2NC(N(CCCl)N=O)=O
  • InChIKey : YYNJYTGDJJPAFO-UHFFFAOYSA-N

Synthesis

The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- typically involves the reaction of thiochroman derivatives with nitrosating agents in the presence of a urea moiety. Various synthetic pathways have been explored to optimize yield and purity, as detailed in recent literature .

Biological Activities

Research indicates that compounds containing the thiochroman structure exhibit a range of biological activities:

Anticancer Activity

Studies have shown that thiochroman derivatives possess significant anticancer properties. For instance:

  • Antitumor Efficacy : In vitro studies demonstrated that certain thiochroman-based ureas exhibited GI50 values (the concentration required to inhibit growth by 50%) as low as 25.1 μM against various cancer cell lines, including lung and ovarian cancers .
CompoundCancer Cell LineGI50 (μM)
4EKVX1.7
4RPMI-822621.5
4OVCAR-425.9
4PC-328.7
4CAKI-115.9
4MDA-MB-43527.9
4T-47D15.1

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Broad-Spectrum Activity : Thiochroman derivatives have been tested against various bacterial strains, exhibiting effective inhibition at concentrations around 50 μg/mL for all tested organisms .

The biological activity of Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- is attributed to its ability to form hydrogen bonds and interact with biomolecular targets such as enzymes and receptors involved in cancer progression and microbial resistance . The nitroso group is particularly significant for its role in redox reactions within biological systems.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in May 2023 demonstrated that a derivative of this compound showed selective activity against non-small cell lung cancer with an IC50 value significantly lower than standard treatments .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various thiochroman derivatives, confirming their effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

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